2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H18N6O2S2 and its molecular weight is 402.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Ghrelin Receptor (GHS-R1a) . Ghrelin receptors are a type of G-protein-coupled receptor that binds the hormone ghrelin, which plays a role in regulating appetite and energy balance.
Mode of Action
The compound acts as an inverse agonist of the Ghrelin Receptor . Inverse agonists reduce the activity of receptors by binding to the same receptor site as an agonist but inducing a pharmacological response opposite to that agonist.
Biochemical Pathways
The compound undergoes oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with its bioactivation to reactive species. The site of attachment of the glutathionyl moiety in the thiol conjugates is on the thiazole ring within the bicycle .
Pharmacokinetics
From a drug metabolism perspective, the presence of the imidazo[2,1-b]thiazole scaffold in the compound raises a significant cause for concern, given the possibility of a cytochrome P450 (CYP)-mediated S-oxidation on the thiazole sulfur (within the imidazo[2,1-b]thiazole framework) to . This suggests that the compound may have significant interactions with the CYP enzyme system, which could impact its ADME properties and bioavailability.
Result of Action
The result of the compound’s action is the formation of glutathione conjugates . These conjugates are formed through the reaction of the compound with glutathione, a tripeptide that plays a crucial role in cellular detoxification processes.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of NADPH and glutathione in the liver microsomes is necessary for the compound’s oxidative metabolism . Additionally, the activity of the CYP enzyme system, which can be influenced by factors such as genetic polymorphisms and the presence of other drugs, can also impact the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-3-22-15(14-11(2)19-16-23(14)6-8-26-16)20-21-17(22)27-10-13(24)18-9-12-5-4-7-25-12/h4-8H,3,9-10H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWMEDFHTDCRHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=C(N=C4N3C=CS4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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